molecular formula C19H15N3OS B4430087 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide

Cat. No. B4430087
M. Wt: 333.4 g/mol
InChI Key: GWEGYZCYYOKJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide targets the BTK enzyme, which plays a critical role in B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in B cells.
Biochemical and physiological effects:
In addition to its anti-tumor activity, this compound has also been shown to modulate the immune system in several ways. For example, this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. This compound can also modulate the activity of immune cells, such as T cells and natural killer (NK) cells, which play important roles in immune surveillance and tumor elimination.

Advantages and Limitations for Lab Experiments

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a well-defined mechanism of action. This compound also has good pharmacokinetic properties, meaning that it is well-absorbed and distributed in the body, and it has a long half-life. However, like all small molecule inhibitors, this compound has limitations in terms of specificity and selectivity. It may also have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide. One area of interest is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, further studies are needed to better understand the immunomodulatory effects of this compound and its potential applications in autoimmune diseases and other immune-related disorders.

Scientific Research Applications

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-3-4-13(2)15(9-12)17-11-24-19(16(17)10-20)22-18(23)14-5-7-21-8-6-14/h3-9,11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGYZCYYOKJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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